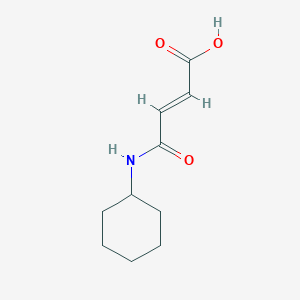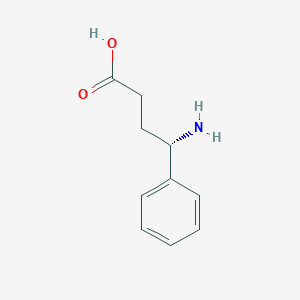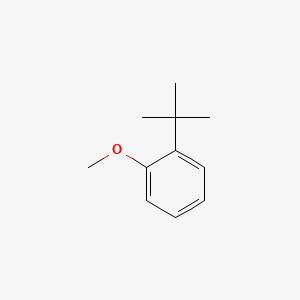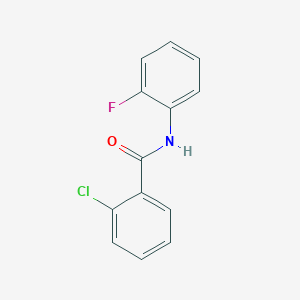
dimethyl furan-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dimethyl furan-2,3-dicarboxylate is an organic compound derived from furandicarboxylic acid It is a furan derivative with two carboxylic acid groups esterified with methanolIt is considered a promising alternative to petroleum-based chemicals in the polymer industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
dimethyl furan-2,3-dicarboxylate can be synthesized through various methods. One common approach involves the esterification of furandicarboxylic acid with methanol in the presence of an acid catalyst. Another method includes the one-pot synthesis from galactaric acid via dimethyl carbonate chemistry. In this process, galactaric acid reacts with dimethyl carbonate in the presence of Amberlyst-36 at 200°C for 2 hours, yielding furandicarboxylic acid, dimethyl ester as the main product .
Industrial Production Methods
Industrial production of furandicarboxylic acid, dimethyl ester typically involves the catalytic conversion of biomass-derived carbohydrates. This process includes the dehydration of hexose derivatives followed by oxidation and esterification steps. The use of renewable feedstocks and green chemistry principles is emphasized to ensure sustainability and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
dimethyl furan-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furandicarboxylic acid.
Reduction: Reduction reactions can convert it into different furan derivatives.
Substitution: It can participate in substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
Oxidation: Furandicarboxylic acid.
Reduction: Various reduced furan derivatives.
Substitution: Substituted furan derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of furandicarboxylic acid, dimethyl ester involves its interaction with various molecular targets and pathways. In polymer synthesis, it acts as a monomer that undergoes polymerization reactions to form long-chain polymers. The ester groups facilitate the formation of ester linkages, contributing to the polymer’s structural integrity and properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terephthalic acid, dimethyl ester: A petroleum-based compound used in the production of polyethylene terephthalate (PET).
Isophthalic acid, dimethyl ester: Another petroleum-based compound used in polymer synthesis.
Uniqueness
dimethyl furan-2,3-dicarboxylate stands out due to its renewable origin and potential for sustainability. Unlike its petroleum-based counterparts, it can be derived from biomass, reducing dependence on fossil fuels and lowering the carbon footprint of the resulting polymers .
Eigenschaften
CAS-Nummer |
81870-74-8 |
|---|---|
Molekularformel |
C8H8O5 |
Molekulargewicht |
184.15 g/mol |
IUPAC-Name |
dimethyl furan-2,3-dicarboxylate |
InChI |
InChI=1S/C8H8O5/c1-11-7(9)5-3-4-13-6(5)8(10)12-2/h3-4H,1-2H3 |
InChI-Schlüssel |
FXJUUMGKLWHCNZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(OC=C1)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=C(OC=C1)C(=O)OC |
Key on ui other cas no. |
81870-74-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B1633738.png)




![Phenol, 2(or 4)-[[bis(2-hydroxyethyl)amino]methyl]-](/img/structure/B1633749.png)

![Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-](/img/structure/B1633751.png)



